![molecular formula C24H21N3O2 B2984251 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide CAS No. 899745-64-3](/img/structure/B2984251.png)

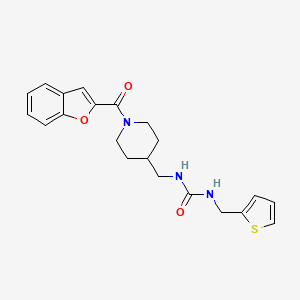

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide” seems to be a derivative of phthalazinone . Phthalazinone derivatives have been studied for their potential in various therapeutic applications .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, phthalazinone derivatives are generally synthesized via aminoalkyl phthalazinone derivatives using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides .Molecular Structure Analysis

The molecular structure of phthalazinone derivatives can vary depending on the specific substituents attached to the phthalazinone core .Aplicaciones Científicas De Investigación

Polymer Synthesis and Material Science

The synthesis of ordered polyamides through direct polycondensation involving compounds related to N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide demonstrates the chemical's utility in creating advanced polymeric materials. Ueda and Sugiyama (1994) explored the direct polycondensation of symmetric and nonsymmetric monomers, including a detailed investigation into the properties of resulting polymers, showing the potential of such compounds in engineering novel materials with specific ordered structures (Ueda & Sugiyama, 1994). Furthermore, the preparation and properties of hyperbranched aromatic polyimides, as researched by Yamanaka, Jikei, and Kakimoto (2000), indicate the relevance of phthalazin-1-yl derivatives in developing materials with enhanced solubility and thermal stability, underscoring the importance of these compounds in material science and engineering (Yamanaka, Jikei, & Kakimoto, 2000).

Antimicrobial Applications

A series of new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were designed and synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating significant antimicrobial activities against various bacteria and fungi strains. The study by Sridhara et al. (2010) illustrates the potential of phthalazin-1-yl derivatives in contributing to the development of new antimicrobial agents, highlighting the chemical's utility in pharmaceutical and medical research (Sridhara et al., 2010).

Novel Compound Synthesis and Biological Activities

Research into the synthesis of novel phthalazinedione-based derivatives, as conducted by El Rayes et al. (2022), showcases the compound's foundation in creating derivatives with promising cytotoxic and antibacterial activities. Their work not only adds to the understanding of the compound's versatility in chemical synthesis but also its application in exploring new therapeutic agents, particularly those with anti-cancer and anti-bacterial properties (El Rayes et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones .

Mode of Action

The compound interacts with BRD4 by binding to its bromodomains. This interaction influences gene transcription, cell cycle regulation, and apoptosis .

Biochemical Pathways

The compound’s interaction with BRD4 affects several biochemical pathways. By influencing gene transcription, it can alter the expression of various genes involved in cell growth and division. Its impact on cell cycle regulation can lead to changes in cell proliferation rates. Additionally, by affecting apoptosis, it can influence cell survival and death .

Pharmacokinetics

Based on its molecular weight of 29827 , it is likely to have good oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with BRD4. By influencing gene transcription, cell cycle regulation, and apoptosis, it can have wide-ranging effects on cellular function . For example, it may inhibit cell growth and induce cell death in cancer cells.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-23(25-16-22-19-13-7-8-14-20(19)24(29)27-26-22)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,25,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUNIUMICPYANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)